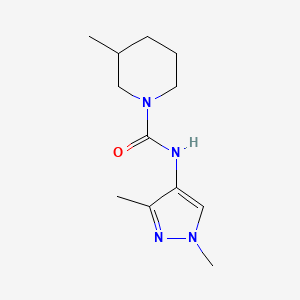![molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as ICI-118,551 and is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, such as the adenylyl cyclase-cAMP-PKA pathway. This results in the inhibition of various physiological processes, such as smooth muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol depend on the specific experimental conditions and the target tissues. In general, it has been shown to inhibit the relaxation of smooth muscle, reduce insulin secretion, and decrease lipolysis in adipose tissue. It has also been shown to modulate immune response and reduce inflammation in various experimental models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is its selectivity for the beta-2 adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. It has been shown that beta-adrenergic signaling can promote tumor growth and invasion, and that beta-blockers may have anti-tumor effects. Another area of interest is the development of more selective and potent beta-2 adrenergic receptor antagonists for therapeutic use. Finally, the use of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential synergies.
Synthesemethoden
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol involves several steps, including the reaction of 3-(2-bromoethyl)-2-methylpyrazole with 4-hydroxybenzaldehyde to form 4-(2-methylpyrazol-3-yl)benzaldehyde. The intermediate product is then reacted with 1-(2-aminoethyl)-4-bromo-2-nitrobenzene to produce 4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. They are involved in many physiological processes, such as cardiac function, metabolism, and immune response. Dysregulation of beta-adrenergic receptors has been implicated in various diseases, such as heart failure, asthma, and cancer.
Eigenschaften
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)